N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O3/c1-23-13-8-14(21)20-6-2-3-12(20)15(13)16(22)19-11-5-4-9(18)7-10(11)17/h4-5,7-8H,2-3,6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVKOOIKSFVNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrFN2O3 |
| Molecular Weight | 433.277 g/mol |
| CAS Number | 79069-37-7 |
| LogP | 2.489 |
Research indicates that compounds similar to N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide may interact with various biological targets. For instance, studies on related compounds have demonstrated their ability to modulate ion channels and influence protein-protein interactions (PPIs) within neuronal pathways. The inhibition of sodium channels (Na_v1.6) has been particularly noted as a mechanism through which these compounds affect neuronal excitability and could potentially lead to therapeutic applications in neurological disorders .
Biological Activity
-
Antitumor Activity :
- Several studies have suggested that similar indolizine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative showed IC50 values in the micromolar range against breast cancer cells, indicating significant antitumor potential.
-
Anti-inflammatory Effects :
- Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
- Research Finding : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, a related compound reduced TNF-alpha and IL-6 levels significantly.
-
Neuroprotective Properties :
- The neuroprotective effects of these compounds are linked to their ability to modulate neuroinflammation and oxidative stress.
- Clinical Observation : In models of neurodegenerative diseases, these compounds were able to improve cognitive function and reduce neuronal death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Improved cognitive function |
Table 2: IC50 Values for Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | MCF-7 (breast cancer) | 15 |
| Compound B | HeLa (cervical cancer) | 25 |
| Compound C | SH-SY5Y (neuroblastoma) | 10 |
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have indicated the compound's potential as an anticancer agent. Research highlights include:
Mechanism of Action :
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, preventing proliferation.
Case Study: Breast Cancer :
In a study assessing its effects on MCF-7 breast cancer cells:
- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments (e.g., SAHA with an IC50 of 17.25 µM).
- Mechanism Insights : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
Activity Spectrum :
- Gram-positive and Gram-negative Bacteria : Preliminary results indicate potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
| Activity Type | Target Organisms | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 cells | 1.30 µM | Induces apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus, Escherichia coli | Not specified | Disruption of bacterial cell wall |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and various biological targets. These studies provide insights into how the compound may interact at a molecular level, enhancing our understanding of its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The target compound shares structural similarities with several analogs, primarily differing in core structure (indole vs. tetrahydroindolizine) and substituent patterns. Key comparisons include:
Indole-Based Analogs
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Core: Indole (monocyclic) vs. tetrahydroindolizine (bicyclic). Substituents: 4-Benzoylphenyl (electron-withdrawing) vs. 2-bromo-4-fluorophenyl. Properties: Higher melting point (249–250°C) and moderate synthesis yield (37.5%). IR shows a carbonyl peak at 1666 cm⁻¹, consistent with the benzoyl group .
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4)
- Substituents : 2-(4-Methylbenzoyl)phenyl introduces steric hindrance.
- Properties : Lower yield (10%) and melting point (233–234°C), suggesting steric/electronic challenges in synthesis .
Tetrahydroindolizine-Based Analogs
N-(2-chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Substituents : 2-Chloro-4-methylphenyl (chloro: EWG; methyl: EDG) vs. bromo-fluorophenyl.
- Properties : Commercially available (Life Chemicals), with pricing varying by quantity (e.g., $312 for 75 mg). Chlorine’s smaller size and lower polarizability compared to bromine may reduce lipophilicity .
Data Table: Key Comparative Properties
Research Findings and Trends
Substituent Effects :
- Halogens : Bromine’s larger atomic radius and polarizability (vs. chlorine) in the target compound could increase lipophilicity and strengthen halogen bonding.
- Electron-Donating/Accepting Groups : Methoxy (EDG) and oxo (EWG) on the core may balance electron density, influencing solubility and hydrogen-bonding capacity .
Synthesis Challenges :
- Lower yields in sterically hindered analogs (e.g., Compound 4, 10%) highlight the need for optimized reaction conditions for bulky substituents .
Commercial Viability :
- The commercial availability of the chloro-methyl analog () suggests scalability for the target compound with proper synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
